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Compound of Interest

Compound Name: Lopinavir

Cat. No.: B192967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the Human

Immunodeficiency Virus 1 (HIV-1) protease in complex with lopinavir, a critical antiretroviral

drug. The following sections detail the quantitative biophysical and structural data,

comprehensive experimental protocols for structure determination and enzymatic assays, and

visualizations of key molecular interactions and experimental workflows. This document is

intended to serve as a comprehensive resource for researchers in the fields of structural

biology, virology, and medicinal chemistry.

Quantitative Data Summary
The interaction of lopinavir with HIV-1 protease has been extensively characterized through

crystallographic and enzymatic studies. The following tables summarize the key quantitative

data from publicly available sources.

Table 1: Crystallographic Data for Lopinavir-HIV-1 Protease Complexes
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PDB ID Resolution (Å) R-Value Work R-Value Free Space Group

1MUI[1] 2.80 0.261 0.329 P 61

2Q5K[2] 1.95 0.192 0.236 P 21 21 21

6DJ1[3] 1.26 0.160 0.208 P 21 21 21

6PJB[4] 1.98 0.197 0.225 C 1 2 1

Table 2: In Vitro Inhibition of HIV-1 Protease by Lopinavir

Protease Variant
Inhibition Constant
(Ki)

IC50 Reference

Wild-Type 1.3 pM 6.5 nM [5]

Wild-Type 2.13 ± 0.23 nM -

Wild-Type -
0.69 ng/mL (serum-

free)

MDR769 Mutant - 5.39 ± 0.225 nM

MUT-1 54.74 nM -

MUT-2 79.47 nM -

MUT-3 113.16 nM -

PR10x Mutant
~16,000-fold worse

than WT
-

I47A Mutant -
86- to >110-fold

increase vs WT

Table 3: Lopinavir Resistance-Associated Mutations in HIV-1 Protease
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Mutation Position
Impact on Lopinavir
Susceptibility

L10F/I/R/V Active Site
Associated with reduced

susceptibility

K20M/R Outside Active Site

Associated with >20-fold

reduced susceptibility in

combination with other

mutations

M46I/L Flap Region
Frequently observed in

resistant strains

I47A/V Active Site
I47A confers high-level

resistance

I54L/T/V Active Site
Associated with reduced

susceptibility

L76V Flap Region

Significantly increases

resistance in combination with

other mutations

V82A/F/T Active Site
Associated with reduced

susceptibility

I84V Active Site
Associated with reduced

susceptibility

L90M Outside Active Site Contributes to resistance

Experimental Protocols
The determination of the lopinavir-HIV-1 protease crystal structure and its inhibitory activity

involves a series of detailed experimental procedures. The following sections provide a

synthesized overview of these protocols based on published methodologies.

HIV-1 Protease Expression and Purification
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Recombinant HIV-1 protease is typically expressed in Escherichia coli due to its toxicity to the

host cells, often resulting in low yields.

Gene Synthesis and Cloning: A synthetic gene encoding the 99-amino acid HIV-1 protease is

cloned into an appropriate expression vector, such as pET32a(+). The construct may include

tags (e.g., His-tag) to facilitate purification and an autocleavage site for tag removal. To

prevent autoproteolysis and oxidation, mutations such as Q7K, L33I, L63I, C67A, and C95A

may be introduced.

Expression: The expression vector is transformed into a suitable E. coli strain (e.g.,

BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-

thiogalactopyranoside (IPTG), at a low temperature (e.g., 18-25°C) to enhance protein

solubility.

Cell Lysis and Inclusion Body Solubilization: Due to its toxicity, the protease often

accumulates in inclusion bodies. Cells are harvested and lysed, and the inclusion bodies are

isolated and washed. The insoluble protein is then solubilized using a strong denaturant,

such as 8 M guanidine hydrochloride or 6 M urea.

Refolding: The denatured protease is refolded by rapid dilution into a refolding buffer with a

specific pH (typically acidic, e.g., pH 5.5) and redox environment to promote correct disulfide

bond formation and folding.

Purification: The refolded protease is purified using a combination of chromatographic

techniques. An affinity resin, such as a peptide substrate analog coupled to agarose, can be

used for initial capture. This is often followed by ion-exchange chromatography (e.g., Q-

Sepharose) and hydrophobic interaction chromatography or size-exclusion chromatography

to achieve high purity suitable for crystallization.

Crystallization of the Lopinavir-HIV-1 Protease Complex
Crystallization is a critical step in determining the three-dimensional structure of the protein-

ligand complex.

Complex Formation: The purified HIV-1 protease is incubated with a molar excess of

lopinavir to ensure complete binding.
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Crystallization Method: The hanging drop vapor diffusion method is commonly employed. A

small volume of the protein-ligand complex solution is mixed with an equal volume of a

reservoir solution and suspended over the reservoir.

Crystallization Conditions: The reservoir solution typically contains a precipitant (e.g.,

ammonium sulfate), a buffer to maintain a specific pH (e.g., sodium citrate at pH 6.0), and

additives (e.g., DMSO). Crystals suitable for X-ray diffraction typically grow over several days

to weeks at a constant temperature (e.g., 20°C).

X-ray Diffraction Data Collection and Structure
Determination

Crystal Handling and Cryo-protection: Crystals are carefully harvested and cryo-protected by

briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being

flash-cooled in liquid nitrogen. This prevents ice crystal formation during data collection at

cryogenic temperatures (100 K).

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is

exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a

detector.

Data Processing: The diffraction images are processed to determine the unit cell dimensions,

space group, and the intensities of the diffraction spots. Software such as HKL-2000 is used

for indexing, integration, and scaling of the data.

Structure Solution and Refinement: The structure is typically solved by molecular

replacement, using a previously determined structure of HIV-1 protease as a search model.

The initial model is then refined against the experimental data using software like REFMAC5

or PHENIX to improve the fit of the model to the electron density map. The lopinavir
molecule is built into the difference electron density map. Iterative cycles of manual model

building and automated refinement are performed until the model converges to a final

structure with good geometric and statistical parameters.

Enzymatic Assays for Determining Ki and IC50 Values
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The inhibitory potency of lopinavir is quantified using enzymatic assays that measure the

inhibition of HIV-1 protease activity.

Assay Principle: A common method is a fluorescence resonance energy transfer (FRET)

assay. A synthetic peptide substrate containing a fluorophore and a quencher is used. In the

intact substrate, the quencher suppresses the fluorescence. Upon cleavage by HIV-1

protease, the fluorophore is separated from the quencher, resulting in an increase in

fluorescence that can be measured over time.

Determination of IC50: The 50% inhibitory concentration (IC50) is determined by measuring

the protease activity in the presence of a range of lopinavir concentrations. The IC50 value

is the concentration of lopinavir that reduces the enzyme activity by 50%.

Determination of Ki: The inhibition constant (Ki) is a measure of the binding affinity of the

inhibitor to the enzyme. It is determined by measuring the initial reaction velocities at various

substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten

equation for competitive inhibition to calculate the Ki value. For tight-binding inhibitors,

specific equations are used to account for the inhibitor concentration being comparable to

the enzyme concentration.

Visualizations
The following diagrams illustrate the key interactions between lopinavir and HIV-1 protease

and the general workflow for structure determination.
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Caption: Key binding interactions of lopinavir with the HIV-1 protease active site.
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Caption: Workflow for determining the crystal structure of a protein-ligand complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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